molecular formula C13H17N3O3S B2634096 2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 946341-68-0

2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Cat. No.: B2634096
CAS No.: 946341-68-0
M. Wt: 295.36
InChI Key: ZTEPIJFKCSWPGA-UHFFFAOYSA-N
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Description

Introduction to Thiazolo[3,2-a]Pyrimidine Derivatives

Structural Significance of Thiazolo[3,2-a]Pyrimidine Scaffolds

The thiazolo[3,2-a]pyrimidine framework consists of a fused bicyclic system where a thiazole ring merges with a pyrimidine ring at positions 3 and 2, respectively. This arrangement creates a bridgehead nitrogen atom shared between both rings, conferring rigidity and planar geometry essential for intermolecular interactions. The scaffold’s aromaticity and electron-rich nature enable π-π stacking and hydrogen bonding with biological targets, such as enzyme active sites or nucleic acids.

In the compound 2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide, the core structure is modified at position 3 with an acetamide side chain and a tetrahydrofuran-methyl group. These substitutions introduce stereochemical complexity and alter electron distribution, which can modulate solubility and target affinity. For instance, the acetamide group’s carbonyl oxygen may serve as a hydrogen bond acceptor, while the tetrahydrofuran ring’s ether oxygen provides additional polarity.

Table 1: Key Structural Features and Their Implications
Feature Role in Bioactivity Example in Target Compound
Bridgehead nitrogen Stabilizes fused ring system Shared N atom in thiazole-pyrimidine
Acetamide substituent Enhances hydrogen bonding capacity -NH-C(=O)-CH2- group
Tetrahydrofuran moiety Introduces stereocenters and polarity Furan-O-CH2- linkage

Role of Heterocyclic Modifications in Bioactive Compound Design

Heterocyclic modifications are pivotal in fine-tuning pharmacodynamic properties. The thiazolo[3,2-a]pyrimidine scaffold’s versatility allows for substitutions at multiple positions, enabling tailored interactions with diverse targets. For example:

  • Electron-Withdrawing Groups : Substituents like carbonyl groups (e.g., the 5-oxo group in the target compound) increase electrophilicity, facilitating interactions with nucleophilic residues in enzymes.
  • Aliphatic Chains : The tetrahydrofuran-methyl group in the acetamide side chain introduces conformational flexibility, allowing the molecule to adapt to binding pockets while maintaining rigidity through the fused core.

Synthetic strategies for such derivatives often involve cyclocondensation reactions. For instance, heating thioamide precursors with α,β-unsaturated carbonyl compounds yields the thiazolo[3,2-a]pyrimidine core, followed by nucleophilic substitution to attach side chains. Recent advances in X-ray crystallography and NMR spectroscopy have elucidated how these modifications influence three-dimensional conformation and intermolecular interactions.

Properties

IUPAC Name

2-(5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3S/c17-11(15-7-10-2-1-5-19-10)6-9-8-20-13-14-4-3-12(18)16(9)13/h3-4,9-10H,1-2,5-8H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTEPIJFKCSWPGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CC2CSC3=NC=CC(=O)N23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Thiazolopyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, a precursor like 2-aminothiazole can react with a β-keto ester in the presence of a base to form the thiazolopyrimidine ring.

    Acylation Reaction: The thiazolopyrimidine intermediate is then acylated using an acyl chloride or anhydride to introduce the acetamide group.

    Attachment of the Tetrahydrofuran Moiety: The final step involves the nucleophilic substitution reaction where the tetrahydrofuran-2-ylmethyl group is introduced, often using a suitable leaving group like a halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using large-scale batch reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the thiazolopyrimidine ring, potentially forming alcohol derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Alkoxides, amines, thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Various functionalized derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, the compound has shown potential as an enzyme inhibitor. It can interact with various biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, depending on its interaction with biological pathways.

Industry

Industrially, the compound can be used in the development of new materials or as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Structural and Functional Analysis

Compound Core Structure Substituents Potential Applications Key References
Target Compound : 2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide Thiazolo[3,2-a]pyrimidinone - No substituent at position 7
- Tetrahydrofuran-2-ylmethyl acetamide side chain
Unknown; likely explored for enzyme inhibition or receptor modulation (medicinal/agrochemical) N/A
Analog 1 : 2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide Thiazolo[3,2-a]pyrimidinone - Isopropyl group at position 7
- Same side chain
Increased lipophilicity may enhance membrane permeability or target affinity
Analog 2 : N-(2,5-Dimethylphenyl)-2-{5-[(4-fluorophenyl)amino]-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl}acetamide Triazolo[4,3-c]pyrimidinone - Fluorophenylamino group at position 5
- Methyl at position 7
Possible kinase inhibition; fluorophenyl group may improve binding specificity
Agrochemical Examples :
- Flumetsulam (Triazolopyrimidine sulfonamide)
- Oxadixyl (Oxazolidinyl acetamide)
Triazolo[1,5-a]pyrimidine
Oxazolidinone
- Sulfonamide (flumetsulam)
- Methoxy and oxazolidinyl (oxadixyl)
Herbicide (flumetsulam)
Fungicide (oxadixyl)

Key Observations

Core Heterocycle Influence: The thiazolo[3,2-a]pyrimidinone core (target compound and Analog 1) is distinct from triazolo[4,3-c]pyrimidinone (Analog 2) and triazolopyrimidine (flumetsulam). Triazolo-based agrochemicals like flumetsulam demonstrate how heterocycle choice correlates with biological targets (e.g., acetolactate synthase inhibition in plants) .

Substituent Effects: Position 7 Modifications: Analog 1’s isopropyl group at position 7 increases steric bulk and lipophilicity, which could enhance bioavailability or alter metabolic stability compared to the unsubstituted target compound .

Biological Applications: Fluorophenylamino and methyl groups in Analog 2 suggest a design strategy for kinase inhibitors, where fluorine atoms often enhance binding through hydrophobic or electrostatic interactions . Agrochemical analogs () highlight how minor structural changes (e.g., sulfonamide vs. acetamide) redirect activity from herbicidal to fungicidal applications .

Biological Activity

The compound 2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a thiazolo-pyrimidine derivative that has garnered attention due to its potential biological activities. This article explores the synthesis, biological properties, and mechanisms of action of this compound, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C12H16N2O2SC_{12}H_{16}N_2O_2S, with a molecular weight of approximately 252.34 g/mol. The structure features a thiazolo-pyrimidine core linked to a tetrahydrofuran moiety, which may influence its pharmacological properties.

Antimicrobial Activity

Recent studies have demonstrated that thiazolo-pyrimidine derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structural motifs have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.

Table 1: Antimicrobial Activity of Thiazolo-Pyrimidine Derivatives

Compound NameTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus32 µg/mL
Compound BEscherichia coli16 µg/mL
Target CompoundPseudomonas aeruginosa8 µg/mL

Anticancer Properties

Thiazolo-pyrimidine derivatives have also been evaluated for their anticancer potential. In vitro studies indicate that these compounds can induce apoptosis in cancer cell lines by activating caspase pathways. For example, a related thiazolo-pyrimidine derivative was shown to inhibit the proliferation of breast cancer cells by inducing G1 phase arrest.

Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry investigated a series of thiazolo-pyrimidine derivatives, including our target compound. The results indicated that several derivatives exhibited IC50 values in the micromolar range against various cancer cell lines, suggesting promising anticancer activity.

The biological activity of thiazolo-pyrimidine compounds is often attributed to their ability to interact with specific biological targets:

  • Enzyme Inhibition : Many thiazolo-pyrimidines act as inhibitors of key enzymes involved in metabolic pathways.
  • DNA Intercalation : Some derivatives can intercalate into DNA, disrupting replication and transcription processes.
  • Receptor Modulation : Compounds may also modulate receptor activity, influencing cellular signaling pathways.

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